
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.373 . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields.
準備方法
The synthesis of 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine and 1-methylpyrazole-3-carboxylic acid.
Acetylation: The 1-methylpyrazole-3-carboxylic acid is acetylated using acetic anhydride in the presence of a catalyst to form the acetyl derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
化学反応の分析
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and related compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide can be compared with other similar compounds, such as:
5-acetyl-N-(2,6-diethylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but lacks the methyl group at the 1-position.
5-acetyl-N-(2,6-dimethylphenyl)isoxazole-3-carboxamide: This compound has an isoxazole ring instead of a pyrazole ring and different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C17H21N3O2 |
|---|---|
分子量 |
299.37 g/mol |
IUPAC名 |
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-5-12-8-7-9-13(6-2)16(12)18-17(22)14-10-15(11(3)21)20(4)19-14/h7-10H,5-6H2,1-4H3,(H,18,22) |
InChIキー |
QNYHUIDEQHYAOW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C(=C2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


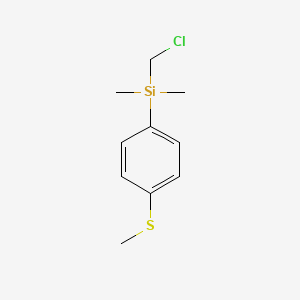
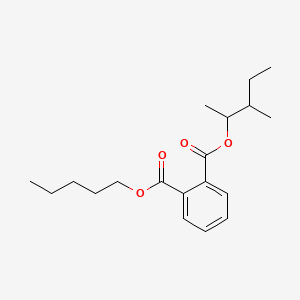
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
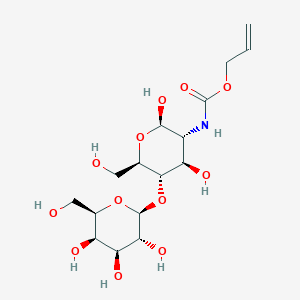
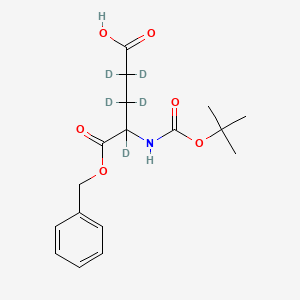
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
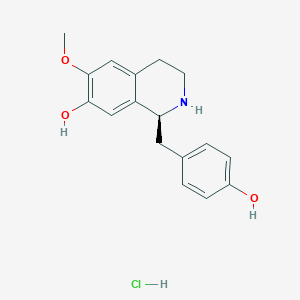
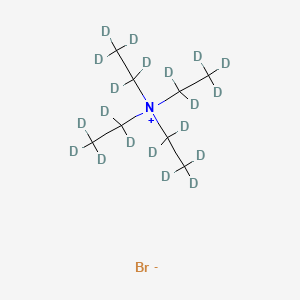
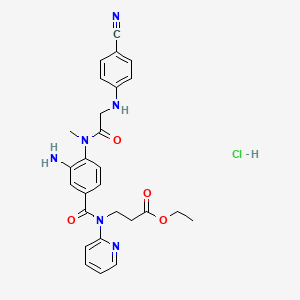
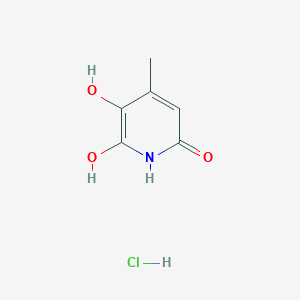

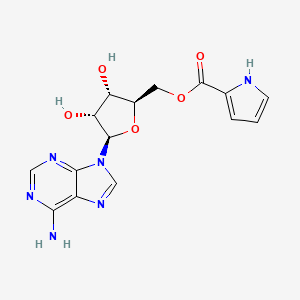
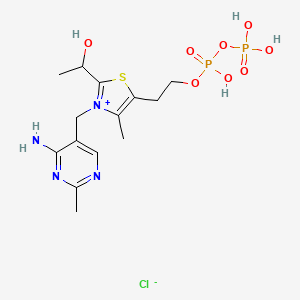
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
